![molecular formula C15H16ClF3N2O3S B13789711 1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride CAS No. 935534-42-2](/img/structure/B13789711.png)
1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a trifluoroacetyl group, a piperidine ring, an indoline moiety, and a sulfonyl chloride group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(trifluoroacetyl)piperidine with indoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The indoline moiety can undergo oxidation to form indole derivatives, while the trifluoroacetyl group can be reduced under specific conditions.
Electrophilic Aromatic Substitution: The indoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride are used to facilitate the reaction.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Indole Derivatives: Formed from the oxidation of the indoline moiety.
Wissenschaftliche Forschungsanwendungen
1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride is primarily related to its ability to interact with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their function. These interactions can affect various biological pathways, making the compound useful in the study of enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride: Similar structure but lacks the piperidine ring.
1-Trifluoroacetyl piperidine: Contains the trifluoroacetyl and piperidine moieties but lacks the indoline and sulfonyl chloride groups
Uniqueness
1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride is unique due to its combination of functional groups, which provide a diverse range of reactivity and applications. The presence of the trifluoroacetyl group enhances its stability and reactivity, while the sulfonyl chloride group allows for further functionalization. The indoline moiety adds to its versatility, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
935534-42-2 |
|---|---|
Molekularformel |
C15H16ClF3N2O3S |
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C15H16ClF3N2O3S/c16-25(23,24)12-1-2-13-10(9-12)3-8-21(13)11-4-6-20(7-5-11)14(22)15(17,18)19/h1-2,9,11H,3-8H2 |
InChI-Schlüssel |
OVVFXKMPJNZRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


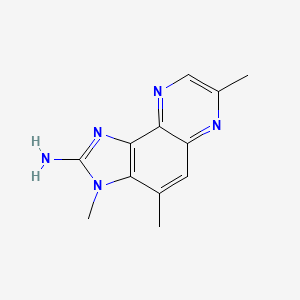
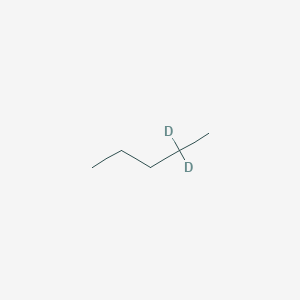
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
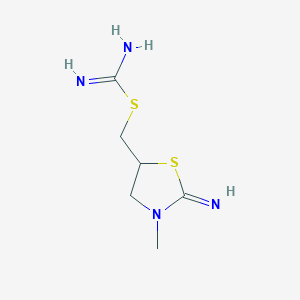
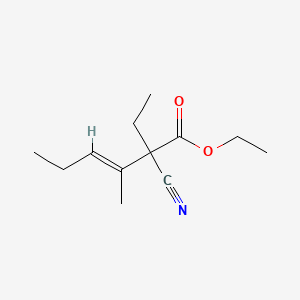
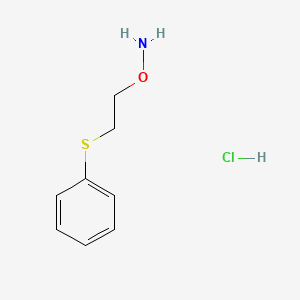
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)




![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

